萘啶酸-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

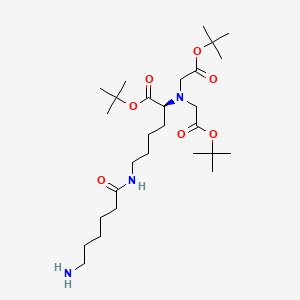

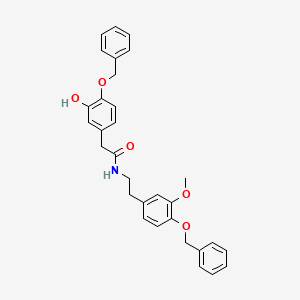

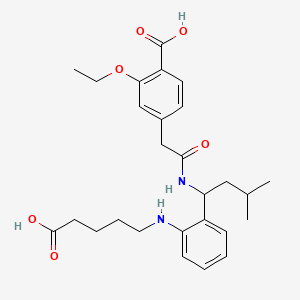

Nalidixic Acid-d5 is a deuterated form of Nalidixic Acid, a synthetic antimicrobial agent belonging to the quinolone class. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic labeling. Nalidixic Acid itself was the first quinolone antibiotic discovered and has been historically used to treat urinary tract infections caused by Gram-negative bacteria.

科学研究应用

Nalidixic Acid-d5 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of Nalidixic Acid in biological samples.

Pharmacokinetics: Helps in studying the metabolism and distribution of Nalidixic Acid in the body.

Drug Development: Used in the development of new quinolone antibiotics by providing insights into the structure-activity relationship.

Microbiology: Employed in studies to understand the mechanism of action of quinolone antibiotics and their effects on bacterial DNA replication.

作用机制

- The compound’s primary target is the A subunit of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By inhibiting this subunit, Nalidixic Acid-d5 disrupts bacterial DNA synthesis and replication .

Target of Action

Mode of Action

安全和危害

Nalidixic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling it .

生化分析

Biochemical Properties

Nalidixic Acid-d5, like its parent compound Nalidixic Acid, plays a significant role in biochemical reactions. It acts as an inhibitor of the A subunit of bacterial DNA gyrase . This interaction with DNA gyrase, a type of enzyme, is crucial for its antibacterial activity .

Cellular Effects

Nalidixic Acid-d5 exerts various effects on cells. It is primarily effective against Gram-negative bacteria . In lower concentrations, it acts in a bacteriostatic manner, inhibiting growth and reproduction. In higher concentrations, it is bactericidal, meaning that it kills bacteria instead of merely inhibiting their growth .

Molecular Mechanism

The molecular mechanism of action of Nalidixic Acid-d5 involves its active metabolite, hydroxynalidixic acid, binding strongly but reversibly to DNA. This interaction interferes with the synthesis of RNA and, consequently, with protein synthesis . It selectively and reversibly blocks DNA replication in susceptible bacteria .

Temporal Effects in Laboratory Settings

The effects of Nalidixic Acid-d5 can change over time in laboratory settings. Adverse reactions to Nalidixic Acid develop frequently and occur more readily with prolonged administration

Metabolic Pathways

Nalidixic Acid-d5 is involved in metabolic pathways. It is partially metabolized in the liver, with about 30% of the administered dose being metabolized to the active metabolite, hydroxynalidixic acid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Nalidixic Acid-d5 involves the incorporation of deuterium atoms into the Nalidixic Acid molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Nalidixic Acid can also introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of Nalidixic Acid-d5 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反应分析

Types of Reactions

Nalidixic Acid-d5 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the functional groups in Nalidixic Acid-d5, potentially altering its antimicrobial properties.

Reduction: Reduction reactions can convert ketone groups to alcohols, affecting the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

相似化合物的比较

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Norfloxacin: Another fluoroquinolone used to treat urinary tract infections.

Ofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

Nalidixic Acid-d5 is unique due to its deuterated form, which provides stability and precision in analytical measurements. Unlike other quinolones, it is primarily used as an internal standard rather than a therapeutic agent.

属性

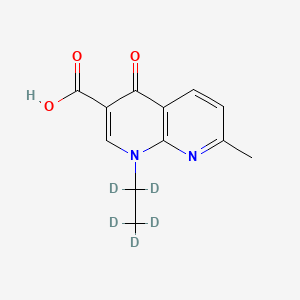

IUPAC Name |

7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWLWQUZZRMNGJ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。